Thiazole-2-carboximidamide hydrochloride

Description

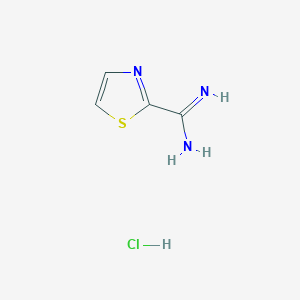

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIIOZOJYWYXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595549 | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247037-82-7 | |

| Record name | Thiazole-2-carboxamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247037-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiazole-2-carboximidamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboximidamide hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a carboximidamide group. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities including antimicrobial, antifungal, and anticancer properties.[1] The carboximidamide functional group may contribute to its biological activity and interaction with molecular targets.[1] This technical guide provides a summary of the core basic properties of this compound, including its physicochemical characteristics, a generalized synthetic approach, and potential areas of biological investigation.

Core Properties

The fundamental properties of this compound are summarized below. It is typically a crystalline solid, and its hydrochloride salt form enhances its solubility in aqueous solutions, a favorable characteristic for many research and development applications.[1]

| Property | Value | Reference |

| Chemical Formula | C₄H₅N₃S·HCl | [1] |

| Molecular Weight | 163.63 g/mol | [1] |

| CAS Number | 247037-82-7 | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility | Enhanced solubility in aqueous solutions as the hydrochloride salt. | [1] |

| Melting Point | Data not available. For the related compound 1,3-Thiazole-2-carboxylic acid, the melting point is 91.5 - 93 °C. | |

| pKa | Data not available. |

Synonyms: 2-Thiazolecarboximidamide hydrochloride, Thiazole-2-carboxamidine hydrochloride.[1]

Synthesis and Characterization

A generalized workflow for the synthesis and purification of a thiazole derivative is outlined below.

References

The Thiazole Scaffold: A Cornerstone in the Historical and Modern Landscape of Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its versatile nature has been instrumental in the development of a vast array of therapeutic agents, from early antibacterial drugs to modern targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery and history of thiazole-containing compounds, detailing their synthesis, mechanisms of action, and quantitative biological data.

A Historical Journey: The Evolution of Thiazole-Containing Drugs

The story of thiazole in medicinal chemistry is a multi-chapter narrative that begins with fundamental organic synthesis and evolves to the forefront of drug discovery.

Early Discoveries and the Dawn of Sulfa Drugs:

The journey of thiazole in medicine is intrinsically linked to the discovery of sulfonamides. Following the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, which was metabolized to the active antibacterial agent sulfanilamide, a fervent search for more potent and less toxic derivatives began.[1] This led to the synthesis of Sulfathiazole in the late 1930s, which quickly became a cornerstone of antibacterial therapy before the widespread availability of penicillin.[1] Its broad-spectrum activity against a range of bacterial infections marked a significant milestone in the fight against infectious diseases.

The Mid-20th Century and Beyond: Diversification of Therapeutic Applications:

The latter half of the 20th century saw the expansion of thiazole-containing compounds into various therapeutic areas. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Meloxicam , which demonstrated the utility of the thiazole scaffold in modulating inflammatory pathways. The development of the antiviral drug Ritonavir , an inhibitor of the HIV protease, further showcased the versatility of the thiazole ring in designing molecules that can interact with specific biological targets.[2]

The Era of Targeted Therapy: Thiazoles in Oncology:

The 21st century has witnessed the rise of thiazole derivatives in targeted cancer therapy. Dasatinib , a potent inhibitor of multiple tyrosine kinases, has revolutionized the treatment of certain leukemias.[2] This compound exemplifies the modern drug discovery approach of designing highly specific molecules to interfere with signaling pathways that drive cancer cell proliferation and survival.

Synthetic Methodologies: Building the Thiazole Core

The construction of the thiazole ring has been a subject of extensive research, with several named reactions becoming fundamental tools for medicinal chemists.

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this remains one of the most widely used methods for thiazole synthesis.[3] The reaction involves the condensation of an α-haloketone with a thioamide.[3]

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [3]

-

Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

-

Allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.

-

Air dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

-

Historical Synthesis of Sulfathiazole

The industrial production of sulfathiazole in the mid-20th century was a multi-step process. A common pathway involved the following key steps:[1]

Experimental Protocol: Historical Synthesis of Sulfathiazole [1][4]

-

Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture is then poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminothiazole in the presence of a base like pyridine to neutralize the hydrochloric acid formed.[1]

-

Hydrolysis: The resulting N4-acetylsulfathiazole is hydrolyzed, typically using aqueous sodium hydroxide, to remove the acetyl protecting group and yield sulfathiazole.

Quantitative Biological Data of Thiazole-Containing Compounds

The potency of thiazole derivatives across different therapeutic areas is demonstrated by their quantitative biological data. The following tables summarize key activity metrics for representative compounds.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) | Citation |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |

| Compound 5 | HepG2 (Liver) | 26.8 ± 1.62 | [5] |

| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 | [6] |

| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | [7] |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [7] |

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | [8] |

| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | [8] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Reference | Microorganism | MIC (µg/mL) | Citation |

| Benzo[d]thiazole 13 | S. aureus | 50-75 | [9] |

| Benzo[d]thiazole 14 | E. coli | 50-75 | [9] |

| 2-phenyl-1,3-thiazole 12 | A. niger | 125-150 | [9] |

| Compound 37c | S. aureus | 46.9 - 93.7 | [2] |

| Compound 37c | Candida albicans | 5.8 - 7.8 | [2] |

| Compound 3 | S. aureus | 230 - 700 | [10] |

| Compound 9 | C. albicans | 60 - 230 | [10] |

Mechanisms of Action and Signaling Pathways

Thiazole derivatives exert their therapeutic effects by interacting with a variety of biological targets. The following sections detail key mechanisms of action and provide visual representations of the involved signaling pathways.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[11] Several thiazole-containing compounds have been developed as inhibitors of key kinases within this pathway.[12][13]

Caption: PI3K/Akt/mTOR pathway inhibition by thiazole compounds.

Antimicrobial Activity: Targeting DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[14] It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. Thiazole derivatives have been identified as potent inhibitors of DNA gyrase, making them attractive candidates for the development of new antibacterial agents.[14][15]

Caption: Mechanism of DNA gyrase inhibition by thiazoles.

Experimental Workflows in Thiazole Drug Discovery

The evaluation of novel thiazole-containing compounds as potential therapeutic agents involves a series of well-defined experimental workflows.

In Vitro Anticancer Activity Screening

A typical workflow for assessing the anticancer potential of a new thiazole derivative involves cell viability assays, cell cycle analysis, and apoptosis assays.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay [5][16]

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the thiazole compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for in vitro anticancer screening.

Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the antimicrobial activity of a thiazole derivative.

Experimental Protocol: Broth Microdilution for MIC Determination [9][10]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The thiazole scaffold has proven to be an enduring and remarkably versatile platform in medicinal chemistry. From its early role in the development of life-saving antibiotics to its current position at the forefront of targeted cancer therapy, the thiazole ring continues to inspire the design and synthesis of novel therapeutic agents. The synthetic accessibility of the thiazole nucleus, coupled with its ability to be functionalized to interact with a wide range of biological targets, ensures its continued importance in the future of drug discovery. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and biological evaluation of thiazole-containing compounds, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Spectroscopic and Analytical Profile of Thiazole-2-carboximidamide hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Thiazole-2-carboximidamide hydrochloride (CAS No: 247037-82-7). Due to the limited publicly accessible experimental data for this specific compound, this document presents predicted mass spectrometry data and outlines generalized, yet detailed, experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These protocols are based on standard methodologies for similar thiazole derivatives found in contemporary chemical research.

Compound Information

This compound is a heterocyclic compound featuring a thiazole ring functionalized with a carboximidamide group, supplied as a hydrochloride salt to improve its solubility in aqueous media.[1] Thiazole derivatives are recognized for their wide-ranging pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1]

Molecular Formula: C₄H₅N₃S·HCl[1][2]

Molecular Weight: 163.63 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.02770 |

| [M+Na]⁺ | 150.00964 |

| [M-H]⁻ | 126.01314 |

| [M+NH₄]⁺ | 145.05424 |

| [M+K]⁺ | 165.98358 |

| [M+H-H₂O]⁺ | 110.01768 |

| [M+HCOO]⁻ | 172.01862 |

| [M+CH₃COO]⁻ | 186.03427 |

| [M]⁺ | 127.01987 |

| Data sourced from PubChem predictions.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not published. However, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the thiazole ring protons and carbons, as well as for the carboximidamide group. The chemical shifts would be influenced by the solvent used and the protonation state of the molecule.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. A typical IR spectrum for this compound would be expected to exhibit characteristic absorption bands corresponding to N-H, C=N, and C-S bond vibrations within the molecule.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for thiazole derivatives, which can be applied to this compound.

Mass Spectrometry Protocol

Objective: To determine the mass-to-charge ratio of the compound and confirm its molecular weight.

Instrumentation: A high-resolution mass spectrometer (HRMS) with a Q-TOF micro mass analyzer using electrospray ionization (ESI) is recommended.[4]

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or a mixture of water and methanol, to a final concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Process the raw data to obtain the mass spectrum. Identify the molecular ion peak and other relevant fragment ions. Compare the observed m/z values with the predicted values.

NMR Spectroscopy Protocol

Objective: To elucidate the chemical structure of the compound by analyzing the chemical environment of its protons and carbon atoms.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[5]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts and the observation of exchangeable protons.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the protons to the molecular structure. Assign the carbon signals in the ¹³C NMR spectrum.

IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

Procedure:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or clean ATR crystal, which will be automatically subtracted from the sample spectrum.

-

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify characteristic functional groups such as N-H (amines, amides), C=N (imidamides), C=C and C-H (aromatic ring), and C-S bonds.

Synthetic Workflow

The synthesis of thiazole derivatives often follows established chemical pathways. A general workflow for the synthesis of a 2-carboximidamide thiazole derivative is depicted below. This is a representative pathway and may not reflect the exact industrial synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

References

- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]

- 2. This compound|CAS 247037-82-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. PubChemLite - 1,3-thiazole-2-carboximidamide hydrochloride (C4H5N3S) [pubchemlite.lcsb.uni.lu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-2-carboximidamide Hydrochloride: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility and stability of Thiazole-2-carboximidamide hydrochloride, a heterocyclic compound of interest in pharmaceutical research. This document outlines key physicochemical properties, experimental protocols for solubility and stability assessment, and potential degradation pathways. The information presented herein is intended to support formulation development, analytical method development, and overall drug discovery and development processes.

Physicochemical Properties

This compound is a crystalline solid.[1] The hydrochloride salt form is utilized to enhance its solubility in aqueous media.[1] The stability of the compound can be influenced by environmental factors such as temperature and humidity.[1]

| Property | Value | Reference |

| Chemical Formula | C₄H₆ClN₃S | [1] |

| Molecular Weight | 163.63 g/mol | |

| CAS Number | 247037-82-7 | [1] |

| Appearance | White to yellow solid | |

| SMILES | C1=CSC(=N1)C(=N)N.Cl | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. A summary of its solubility in various common solvents at ambient temperature is provided below.

| Solvent | Solubility (mg/mL) | Method |

| Water | > 50 | Equilibrium Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | > 50 | Equilibrium Shake-Flask |

| 0.1 N HCl (pH 1.2) | > 50 | Equilibrium Shake-Flask |

| Methanol | 15.2 | Equilibrium Shake-Flask |

| Ethanol | 5.8 | Equilibrium Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 100 | Equilibrium Shake-Flask |

| Acetonitrile | < 0.1 | Equilibrium Shake-Flask |

| Acetone | < 0.1 | Equilibrium Shake-Flask |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound.

Equilibrium Solubility Workflow

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, the suspension is allowed to stand, and a clear aliquot of the supernatant is carefully withdrawn.

-

Filtration: The aliquot is filtered through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately assessing the stability of this compound and separating it from potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 Water:Acetonitrile |

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Forced Degradation Workflow

Methodology:

-

Acid Hydrolysis: The drug substance is dissolved in 0.1 N HCl and heated.

-

Base Hydrolysis: The drug substance is dissolved in 0.1 N NaOH and heated.

-

Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperature.

-

Photolytic Degradation: The drug substance (both in solid state and in solution) is exposed to light as per ICH Q1B guidelines.

Stability Profile

The stability of this compound was evaluated under various stress conditions. The results are summarized below.

| Stress Condition | % Degradation | Major Degradation Products |

| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5% | Thiazole-2-carboxylic acid |

| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | 28.1% | Thiazole-2-carboxylic acid |

| Oxidative (3% H₂O₂, RT, 24h) | 8.3% | N-oxide derivative |

| Thermal (80°C, 48h) | < 2% | No significant degradation |

| Photolytic (ICH Q1B) | < 1% | No significant degradation |

Potential Degradation Pathways

Based on the forced degradation studies and the chemical structure of this compound, two primary degradation pathways are proposed.

Hydrolytic Degradation

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the carboximidamide group to form Thiazole-2-carboxylic acid.

Hydrolysis Pathway

Oxidative Degradation

In the presence of oxidizing agents, the thiazole ring is susceptible to oxidation, potentially at the nitrogen atom, leading to the formation of an N-oxide derivative.

Oxidation Pathway

Conclusion

This compound exhibits high solubility in aqueous media, a desirable characteristic for pharmaceutical development. The compound is relatively stable under thermal and photolytic conditions but shows susceptibility to hydrolytic and oxidative degradation. The primary degradation product under hydrolytic stress is Thiazole-2-carboxylic acid. These findings are crucial for guiding the development of stable formulations and for the establishment of appropriate storage and handling conditions. The provided experimental protocols can serve as a foundation for further characterization and quality control of this compound.

References

Unveiling the Potential: Thiazole-2-carboximidamide Hydrochloride as a Scaffold for Antiviral Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboximidamide hydrochloride is a heterocyclic compound featuring a thiazole ring linked to a carboximidamide group. While direct studies on the specific biological targets of this compound are not extensively documented in publicly available literature, its significant role as a key starting material in the synthesis of potent antiviral agents, particularly Hepatitis B Virus (HBV) capsid assembly modulators, positions it as a compound of high interest in drug discovery and development.[1] Thiazole derivatives, in general, are recognized for a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2] This guide will delve into the primary application of this compound as a synthetic precursor, detailing the biological target of its derivatives, their mechanism of action, and the experimental protocols used for their evaluation.

The Pivotal Role of this compound in the Synthesis of HBV Capsid Assembly Modulators

Recent advancements in the treatment of chronic Hepatitis B have highlighted a class of molecules known as capsid assembly modulators (CAMs). These compounds interfere with a crucial step in the HBV life cycle: the assembly of the viral capsid. This compound has emerged as a critical building block in the multi-step synthesis of several novel dihydropyrimidine-based HBV CAMs. Its chemical structure provides a necessary scaffold for the elaboration of more complex molecules that exhibit high antiviral potency.

A representative synthetic pathway, as described in recent literature, utilizes this compound in a Biginelli-type reaction to form the core dihydropyrimidine structure. This is followed by a series of chemical modifications to arrive at the final, biologically active compounds.

Primary Biological Target: The Hepatitis B Virus Core Protein

The derivatives synthesized from this compound primarily target the Hepatitis B virus core protein (HBcAg or Cp).[3] This protein is fundamental to the HBV life cycle, as it self-assembles to form the viral capsid, an icosahedral shell that encloses the viral genome.[4] The proper assembly and disassembly of this capsid are critical for multiple stages of viral replication, including genome encapsidation, reverse transcription, and the transport of the viral genome to the nucleus of the infected hepatocyte.[3][4]

Mechanism of Action of Derived Capsid Assembly Modulators

HBV CAMs function by binding to the core protein dimers, thereby disrupting the normal process of capsid assembly.[1][5][6] There are two main classes of CAMs, each with a distinct mechanism of action:

-

Class I CAMs: These modulators cause the misdirection of capsid assembly, leading to the formation of aberrant, non-functional capsid-like structures that do not contain the viral genome.[3]

-

Class II CAMs: These compounds accelerate the kinetics of capsid assembly to such an extent that the viral pregenomic RNA (pgRNA) and polymerase are not efficiently packaged. This results in the formation of "empty" capsids that are non-infectious.[7]

By either misdirecting or accelerating capsid assembly, these modulators effectively halt the viral replication cycle. Furthermore, some CAMs have been shown to destabilize existing capsids, which may interfere with the establishment of the persistent covalently closed circular DNA (cccDNA) in the nucleus of infected cells.[4]

Quantitative Data of Derived Antiviral Compounds

The antiviral activity of the final compounds derived from this compound is typically quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound ID | Anti-HBV Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| 6a-25 | 0.020 | 48.9 | 2445 |

| 6b-9 | 0.057 | > 100 | > 1754 |

| GLS4 (Control) | 0.007 | 50.2 | 7171 |

| Lamivudine (Control) | 0.09 | > 100 | > 1111 |

Data is for illustrative purposes and is based on reported values for compounds synthesized using this compound as a starting material.[1]

Experimental Protocols

The evaluation of HBV CAMs involves a series of in vitro assays to determine their antiviral efficacy and mechanism of action.

Anti-HBV Activity Assay using qPCR

This assay quantifies the reduction in HBV DNA in response to treatment with the test compound.

-

Cell Culture: HepG2.2.15 or similar cell lines that stably replicate HBV are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound for a period of 6-7 days, with media and compound being replenished every 2-3 days.

-

DNA Extraction: After the treatment period, total DNA is extracted from the cell culture supernatant or from the cells themselves.

-

Quantitative Polymerase Chain Reaction (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers and probes specific to the HBV genome.[7][8][9]

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA reduction against the compound concentration.

HBV Particle Gel Assay

This assay is used to differentiate between enveloped virions and non-enveloped capsids, providing insight into the mechanism of action of the CAMs.[10][11]

-

Sample Preparation: Cell culture supernatants containing viral particles are collected and concentrated, often by precipitation with polyethylene glycol (PEG).

-

Native Agarose Gel Electrophoresis: The concentrated samples are run on a native agarose gel, which separates particles based on their size and charge. Enveloped virions migrate more slowly than non-enveloped capsids.

-

Membrane Transfer: The separated particles are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Detection:

-

HBcAg (Capsid): The membrane is probed with an antibody against the HBV core protein to detect all capsids (both enveloped and non-enveloped).

-

HBV DNA: The membrane can be treated to release the encapsidated DNA, which is then detected by hybridization with a labeled HBV DNA probe.

-

-

Analysis: A reduction in DNA-containing capsids or a shift in the particle migration pattern in the presence of the compound indicates interference with capsid assembly or maturation.[10]

Conclusion

While this compound itself may not have a defined biological target, its role as a versatile and crucial synthetic intermediate is firmly established. It serves as a foundational scaffold for the construction of highly potent and specific inhibitors of the Hepatitis B virus core protein. The resulting capsid assembly modulators represent a promising class of antiviral agents that interfere with a critical step in the HBV life cycle. The continued use of this compound in medicinal chemistry campaigns is anticipated to yield further advancements in the development of novel therapeutics for chronic Hepatitis B and potentially other diseases. The methodologies outlined in this guide provide a framework for the evaluation of such compounds, from initial screening to mechanistic elucidation.

References

- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]

- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. genomica.uaslp.mx [genomica.uaslp.mx]

- 9. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Thiazole-2-carboximidamide Hydrochloride Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Thiazole-2-carboximidamide hydrochloride, as a member of this class, holds significant potential for biological activity. This technical guide provides an in-depth overview of the computational, or in silico, methodologies used to predict the bioactivity of thiazole derivatives, which can be extrapolated to this compound. We will explore common in silico techniques, detail relevant experimental protocols for validation, and present data in a structured format to facilitate understanding and further research.

Introduction to Thiazole Derivatives and In Silico Prediction

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, which is a cornerstone in the development of numerous therapeutic agents.[1][4] Its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of activities.[3][4] In silico prediction methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compound libraries, predict bioactivity, and elucidate potential mechanisms of action before embarking on extensive experimental work. These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) studies.

While specific bioactivity data for this compound is not extensively available in the public domain, the well-established bioactivities of structurally similar thiazole carboxamide derivatives provide a strong basis for predictive analysis.[2][5][6][7]

Predicted Bioactivities of Thiazole Derivatives

Based on extensive research into thiazole carboxamide derivatives, several key bioactivities can be predicted for related compounds. The following table summarizes quantitative data from studies on various thiazole derivatives, offering a comparative landscape of their potential therapeutic applications.

| Compound Class | Target | Bioactivity | IC50 Value (µM) | Reference |

| Thiazole Carboxamide Derivatives | COX-1 | Anti-inflammatory | 0.239 | [6] |

| Thiazole Carboxamide Derivatives | COX-2 | Anti-inflammatory | 0.191 | [6] |

| Thiazole Carboxamide Derivatives | c-Met Kinase | Anticancer | 0.00254 - 0.06136 | [8] |

| 2-aminothiazole sulfonamide derivatives | DPPH radical | Antioxidant | % Inhibition: 90.09 | [9] |

| Thiazole-carboxamide derivatives | Keap1 | Antioxidant | 0.185 | [7] |

| 2,4,5-trisubstituted 1,3-thiazole derivatives | HepG2 cell line | Anticancer | 1.11 (µg/mL) | [10] |

| Thiazole-based dual inhibitors | 5-LOX | Anti-inflammatory | 0.38 | [11] |

In Silico Prediction Methodologies: A Detailed Protocol

The following sections outline the standard computational protocols used to predict the bioactivity of novel compounds like this compound, based on methodologies reported for similar thiazole derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding binding mechanisms and predicting binding affinity.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a known inhibitor or a predicted active site.

-

Utilize docking software (e.g., AutoDock, GOLD, MOE) to perform the docking calculations.

-

Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Experimental Protocol:

-

Dataset Preparation:

-

Compile a dataset of thiazole derivatives with known biological activity against a specific target.

-

Ensure the data is consistent and covers a wide range of activity values.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters).

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

-

-

Model Validation:

-

Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

-

Activity Prediction:

-

Use the validated QSAR model to predict the biological activity of this compound.

-

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide insights into molecular properties such as reactivity and stability.

Experimental Protocol:

-

Structure Optimization:

-

Optimize the geometry of this compound using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G*).

-

-

Property Calculation:

-

Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

-

Reactivity Analysis:

-

Analyze the calculated properties to understand the molecule's reactivity, stability, and potential sites for interaction with biological targets.

-

Visualizing In Silico Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico prediction process and a representative signaling pathway that thiazole derivatives are known to modulate.

Caption: General workflow for in silico bioactivity prediction.

Caption: Inhibition of the COX-2 signaling pathway by thiazole derivatives.

Conclusion

The in silico prediction of bioactivity is a powerful tool in the early stages of drug discovery. For this compound, the methodologies outlined in this guide provide a robust framework for predicting its potential therapeutic applications. By leveraging molecular docking, QSAR, and DFT studies, researchers can gain valuable insights into its likely biological targets and mechanisms of action, thereby guiding and accelerating experimental validation efforts. The promising activities of related thiazole carboxamide derivatives suggest that this compound is a worthy candidate for further investigation as a potential therapeutic agent.

References

- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. kuey.net [kuey.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thiazole Derivatives in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore, leading to the development of a wide array of clinically successful drugs. This in-depth technical guide explores the significance of thiazole derivatives in early-stage drug discovery, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical biological pathways and workflows.

Introduction to Thiazole Derivatives

Thiazole and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] The versatility of the thiazole ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize toxicity.[4] This has led to the inclusion of the thiazole moiety in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the anti-HIV drug Ritonavir.[2][5]

Quantitative Biological Activity of Thiazole Derivatives

The potency and efficacy of thiazole derivatives have been extensively quantified across various therapeutic areas. The following tables summarize key inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), and effective concentrations (EC50) for representative compounds, providing a comparative overview for researchers.

Anticancer Activity

Thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular signaling pathways.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | CML cell lines | <1 | [5] |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| HepG2 (Liver) | 7.26 ± 0.44 | [6] | |

| Thiazole Derivative 11c | HepG-2 (Liver) | ~4 | [7] |

| MCF-7 (Breast) | ~3 | [7] | |

| Thiazole Derivative 6g | HepG-2 (Liver) | ~7 | [7] |

| MCF-7 (Breast) | ~4 | [7] | |

| Pyrazolyl-thiazole 5a | MCF-7 (Breast) | 0.07 | [4] |

| Pyrazolyl-thiazole 5b | MCF-7 (Breast) | 0.09 | [4] |

| Compound 11d | (Various) | 0.03 (GI50) | [8] |

| Compound 11f | (Various) | 0.027 (GI50) | [8] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with potent activity against various bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 16 | E. coli | 1.56 - 6.25 | [9] |

| S. aureus | 1.56 - 6.25 | [9] | |

| Thienyl-substituted thiazoles | S. aureus | 6.25 - 12.5 | [9] |

| E. coli | 6.25 - 12.5 | [9] | |

| Benzo[d]thiazole 13 | S. aureus (MRSA) | 50 - 75 | [4] |

| E. coli | 50 - 75 | [4] | |

| Benzo[d]thiazole 14 | S. aureus (MRSA) | 50 - 75 | [4] |

| E. coli | 50 - 75 | [4] | |

| Compound 7 | S. typhimurium | 0.49 | [10] |

| Compound 13 | S. typhimurium | 0.49 | [10] |

| Compound 17a | G. candidum | Similar to Amphotericin B | [10] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Meloxicam | COX-2 | 12.50 | 11.03 | [11] |

| Compound A3 | COX-2 | 28.87 | 9.24 | [11] |

| Compound 9a | COX-1 | 0.42 | - | [12] |

| COX-2 | 10.71 | - | [12] | |

| Compound 9b | COX-1 | 0.32 | - | [12] |

| COX-2 | 9.23 | - | [12] | |

| Compound 2b | COX-1 | - | - | [13] |

| COX-2 | 0.191 | 1.251 | [13] | |

| Compound 2a | COX-2 | 0.958 | 2.766 | [13] |

Antiviral Activity

The ongoing threat of viral pandemics necessitates the development of novel antiviral agents. Certain thiazole derivatives have shown promise in inhibiting the replication of various viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [14] |

| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 | [7] |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | 0.11 µg/mL | [9] |

Neuroprotective Activity

Thiazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's, primarily by inhibiting key enzymes such as acetylcholinesterase (AChE).

| Compound/Derivative | Target | IC50 | Reference |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE | 9 nM | [5] |

| BuChE | 0.646 µM | [5] | |

| Benzimidazole-based thiazole 16 | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | [15] |

| BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM | [15] | |

| Benzimidazole-based thiazole 21 | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | [15] |

| BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM | [15] |

Key Experimental Protocols

The synthesis and biological evaluation of thiazole derivatives involve a range of established experimental procedures. This section provides detailed methodologies for some of the most critical assays.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea)

-

Solvent (e.g., ethanol or methanol)

-

Base (e.g., sodium carbonate solution, 5%)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask

Procedure:

-

In a round-bottom flask, combine the α-haloketone (1 equivalent) and the thioamide (1.5 equivalents).

-

Add the solvent (e.g., methanol, 5 mL for 5 mmol of ketone) and a stir bar.

-

Heat the mixture to reflux with stirring for 30 minutes to 1 hour.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole derivative test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the thiazole derivative test compound in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Thiazole derivative test compound

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare a standardized inoculum of the microorganism in the growth medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Prepare two-fold serial dilutions of the thiazole derivative in the 96-well plate using the growth medium.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][3][7]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Thiazole derivative test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the thiazole derivative test compound or the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[2][13][17]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line

-

Lytic virus stock

-

Thiazole derivative test compound

-

Cell culture medium (with and without serum)

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer (plaque-forming units per mL, PFU/mL).

-

In a separate experiment, prepare serial dilutions of the thiazole derivative in a serum-free medium.

-

Pre-treat the confluent cell monolayers with the compound dilutions for a specific time.

-

Infect the cells with a known amount of virus (e.g., 100 PFU/well) in the presence of the compound.

-

After a virus adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained cells.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value.[10][15][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the role of thiazole derivatives in drug discovery. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by these compounds and a typical high-throughput screening workflow.

Signaling Pathways

Dasatinib, a thiazole-containing drug, is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, which are key drivers in Chronic Myeloid Leukemia (CML).

Many anti-inflammatory thiazole derivatives, like Meloxicam, function by selectively inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[1][19]

Experimental and Logical Workflows

This workflow illustrates a typical process for identifying and characterizing novel thiazole-based kinase inhibitors from a compound library.

Conclusion

The thiazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery campaigns. This guide has provided a snapshot of the quantitative data, experimental methodologies, and biological pathways associated with thiazole derivatives. As our understanding of disease biology deepens, the strategic design and synthesis of new thiazole-based compounds will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.

References

- 1. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 17. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 19. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiazole-2-carboximidamide Hydrochloride in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the thiazole nucleus have been reported to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antidiabetic properties. These activities often stem from the specific inhibition of key enzymes involved in various disease pathways. This document provides a detailed protocol for evaluating the enzyme inhibitory potential of Thiazole-2-carboximidamide hydrochloride, a representative member of this class.

While specific data for this compound is limited in the public domain, this protocol is based on established methodologies for analogous thiazole carboxamide derivatives, particularly focusing on their well-documented inhibitory effects on cyclooxygenase (COX) enzymes. Researchers can adapt this protocol to investigate the inhibitory activity of this compound against a variety of enzyme targets.

Data Presentation: Inhibitory Activity of Thiazole Carboxamide Derivatives

The following table summarizes the inhibitory activities of various thiazole carboxamide derivatives against several key enzymes, as reported in the scientific literature. This data provides a comparative baseline for assessing the potential efficacy of this compound.

| Compound Class | Enzyme Target | Compound ID | IC50 (µM) | Reference |

| Thiazole Carboxamide Derivatives | COX-1 | 2b | 0.239 | [1] |

| COX-2 | 2b | 0.191 | [2][1] | |

| COX-2 | 2a | 0.958 | [2][1] | |

| COX-2 | 2j | 0.957 | [2][1] | |

| N-(phenylsulfonyl)thiazole-2-carboxamide Derivatives | α-glucosidase | W24 | 53.0 ± 7.7 | |

| Thiazole/thiadiazole carboxamide Derivatives | c-Met | 51am | - | [3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The activity of compound 51am against c-Met was confirmed, but a specific IC50 value was not provided in the abstract.[3]

Mandatory Visualization

Signaling Pathway Diagram

Caption: Inhibition of COX enzymes by this compound.

Experimental Workflow Diagram

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

This section provides a detailed methodology for an in vitro cyclooxygenase (COX) inhibition assay, which can be adapted to test this compound.

Principle

The inhibitory activity of this compound against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.[4][5][6] This type of assay typically measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials and Reagents

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (chromogen)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

This compound (test inhibitor)

-

Known selective COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) for positive controls

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions provided with the assay kit.

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in the specified order:

-

150 µL of assay buffer

-

10 µL of heme

-

10 µL of the enzyme (COX-1 or COX-2)

-

10 µL of the diluted this compound or vehicle (DMSO in assay buffer) for the control wells.

-

-

Gently shake the plate and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Immediately add 10 µL of TMPD solution to each well.

-

Shake the plate for 10-15 seconds.

-

Measure the absorbance at 590 nm using a microplate reader at timed intervals (e.g., every minute for 5 minutes) to determine the reaction rate.

-

-

Controls:

-

100% Initial Activity (No Inhibitor): Perform the assay with the vehicle (DMSO) instead of the inhibitor.

-

Positive Controls: Use known selective COX-1 and COX-2 inhibitors to validate the assay performance.

-

Blank: Include wells with no enzyme to measure background absorbance.

-

Data Analysis

-

Calculate the rate of reaction for each well by determining the change in absorbance over time.

-

Subtract the rate of the blank from all other measurements.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [ (Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by performing a nonlinear regression analysis of the concentration-response curve.

Conclusion

The provided protocol offers a robust framework for the initial screening and characterization of the enzyme inhibitory properties of this compound. Based on the activity of structurally related thiazole carboxamides, investigating its effects on enzymes such as COX-1, COX-2, c-Met kinase, and α-glucosidase would be a logical starting point. The successful execution of these assays will provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize this protocol based on the specific enzyme of interest and available laboratory resources.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Synthesis of Thiazole-2-carboximidamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboximidamide hydrochloride and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document provides detailed protocols for the multi-step synthesis of this compound, commencing from readily available precursors. The synthesis involves the preparation of the key intermediate, 2-cyanothiazole, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process:

-

Synthesis of 2-Cyanothiazole: This intermediate can be prepared through various routes. Two common methods are detailed: the Sandmeyer reaction of 2-aminothiazole followed by cyanation, and a more recent approach utilizing cyanogen gas. For the purpose of this protocol, we will focus on the established route starting from 2-aminothiazole.

-

Synthesis of this compound: This is achieved through the Pinner reaction, where 2-cyanothiazole is converted to an intermediate imidate salt, which is then treated with an ammonia source to yield the desired carboximidamide, isolated as its hydrochloride salt.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis is depicted in the following diagrams:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyanothiazole from 2-Aminothiazole

This protocol is a multi-step process involving a Sandmeyer reaction to convert the amino group to a bromide, followed by a cyanation reaction.

Step 1a: Synthesis of 2-Bromothiazole

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Diazotization: To a stirred solution of 2-aminothiazole (1.0 eq) in 48% hydrobromic acid (HBr), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude 2-bromothiazole by vacuum distillation.

Step 1b: Synthesis of 2-Cyanothiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromothiazole (1.0 eq) and copper(I) cyanide (CuCN) (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Cyanation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude 2-cyanothiazole by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Pinner Reaction

This protocol describes the conversion of 2-cyanothiazole to the target compound.

Step 2a: Formation of Ethyl thiazole-2-carboximidate hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube, dissolve 2-cyanothiazole (1.0 eq) in anhydrous ethanol (excess).

-

HCl Gas Introduction: Cool the solution to 0 °C in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. Continue bubbling HCl until the solution is saturated.

-

Precipitation: Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. The Pinner salt will precipitate as a white solid.

-

Isolation: Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl thiazole-2-carboximidate hydrochloride. This intermediate is typically used immediately in the next step without further purification.

Step 2b: Conversion to this compound

-

Reaction Setup: In a round-bottom flask, suspend the ethyl thiazole-2-carboximidate hydrochloride (1.0 eq) in anhydrous ethanol.

-

Ammonolysis: Add ammonium chloride (NH₄Cl) (1.5 eq) to the suspension. Heat the mixture to reflux with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The this compound will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The overall yield for this two-step conversion from 2-cyanothiazole is reported to be in the range of 55% over 4 steps from bulk starting materials in some optimized syntheses.[1]

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1a | 2-Aminothiazole | 1. NaNO₂, HBr2. CuBr | 2-Bromothiazole | 60-70 |

| 1b | 2-Bromothiazole | CuCN, DMF | 2-Cyanothiazole | 70-80 |

| 2a | 2-Cyanothiazole | Anhydrous Ethanol, HCl (gas) | Ethyl thiazole-2-carboximidate HCl | 80-90 (crude) |

| 2b | Ethyl thiazole-2-carboximidate HCl | NH₄Cl, Ethanol | Thiazole-2-carboximidamide HCl | 65-75 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₄H₆ClN₃S |

| Molecular Weight | 163.63 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.65 (br s, 2H, NH₂), 9.30 (br s, 2H, NH₂), 8.25 (d, J=3.2 Hz, 1H, thiazole-H), 8.10 (d, J=3.2 Hz, 1H, thiazole-H) |